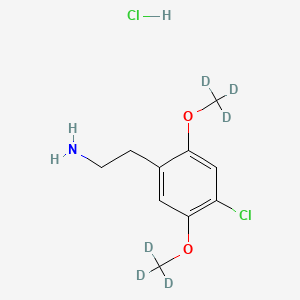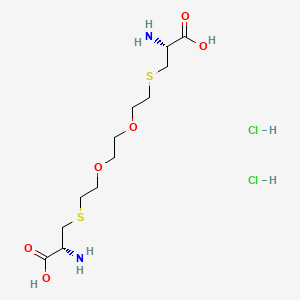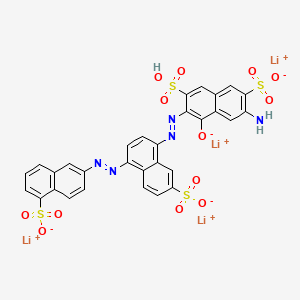
Hexestrol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexestrol-d4 is a synthetic steroidal estrogen . It is a deuterium-labeled version of Hexestrol , which is a synthetic, nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol .
Synthesis Analysis
Hexestrol-d4 has been used as a reference substance in the analysis of 17β-estradiol in biological tissue samples by high-performance liquid chromatography with mass spectrometric detection (LC-MS/MS) . It may be used to estimate the level of 17β-estradiol in biological tissues and fluids, including muscle, liver, brain, kidney, plasma, serum, urine, and feces .Molecular Structure Analysis
The molecular formula of Hexestrol-d4 is C18H18D4O2 . The molecular weight is 274.39 g/mol . The structure is also available as a 2D Mol file .Scientific Research Applications
Hexestrol-d4 was synthesized for use as a reference in analytical methods, particularly in the study of anabolic drugs. The synthesis involved reductive coupling and was crucial for creating a stable and reliable reference compound for comparative analysis (Derks & Wynberg, 1984).
An immunochromatographic assay developed for detecting hexestrol and diethylstilbestrol in milk utilized hexestrol-d4. This method was based on a monoclonal antibody and aimed at detecting synthetic hormones in animal-origin food products, highlighting the potential for hexestrol-d4 in food safety and public health research (Mukunzi et al., 2016).
Research on the adverse effects of hexestrol on oocyte quality used hexestrol-d4 to investigate the impact on mitochondrial dynamics and function. The study provided insights into how hexestrol-d4 can affect female ovarian function, particularly regarding oocyte maturation and embryo development (Niu et al., 2021).
Hexestrol-d4 played a role in the stereoselective synthesis of d,l-hexestrol, an inhibitor of microtubule assembly. This research showed the potential of hexestrol-d4 in the development of pharmaceuticals, particularly those targeting microtubule dynamics (Melikyan et al., 2003).
A study investigating the metabolic activation and formation of DNA adducts of hexestrol highlighted the carcinogenic potential of hexestrol and its metabolites, including hexestrol-d4. This research provided valuable information on the toxicological aspects of hexestrol, with implications for understanding its role in cancer development (Jan et al., 1998).
The influence of hexestrol diacetate on male gametogenic function was studied, providing insights into the reproductive effects of hexestrol and its derivatives, including hexestrol-d4. This research is significant for understanding the broader implications of hexestrol exposure on reproductive health (Pop et al., 2011).
Mechanism of Action
Hexestrol, the non-deuterated form of Hexestrol-d4, is known to interact with several targets including Aldo-keto reductase family 1 member C1, Estrogen receptor alpha, Nuclear receptor subfamily 1 group I member 2, and Nuclear receptor subfamily 1 group I member 3 .
Relevant Papers
- A paper titled “Comparison of the Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes for Confirmation of Stilbenes in Bovine Urine Samples Using LC–MS/MS QTRAP® System” discusses the use of Hexestrol-d4 as a reference substance in the analysis of 17β-estradiol .
- Another paper titled “Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry” discusses the use of Hexestrol-d4 in the analysis of environmental water samples .
properties
IUPAC Name |
4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGSZCBWVPOOL-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexestrol-d4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












